N-isopropyl-4-(2-phenoxyethoxy)benzamide
Description
N-Isopropyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropylamine group attached to the benzamide nitrogen and a 2-phenoxyethoxy substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-8-10-17(11-9-15)22-13-12-21-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
ZRNKEXGEAGUZOZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, synthesis, and spectral properties:
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives (). The absence of ν(S-H) (~2500–2600 cm⁻¹) distinguishes it from thiol-containing analogs ().
- NMR Spectroscopy: The isopropyl group’s characteristic doublet (δ 1.2–1.4 ppm, 1H-NMR) and quaternary carbon (δ 40–45 ppm, 13C-NMR) are consistent across analogs (). The 2-phenoxyethoxy group would show distinct aromatic (δ 6.8–7.4 ppm) and ether oxygen signals.
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